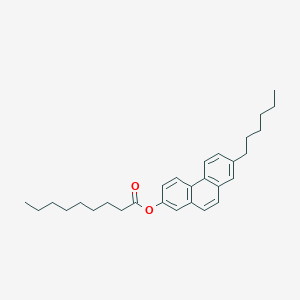
7-Hexylphenanthren-2-yl nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexylphenanthren-2-yl nonanoate is a chemical compound known for its unique structure and properties It is an ester derived from phenanthrene, a polycyclic aromatic hydrocarbon, and nonanoic acid, a fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexylphenanthren-2-yl nonanoate typically involves esterification reactions. One common method is the reaction between 7-hexylphenanthren-2-ol and nonanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hexylphenanthren-2-yl nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene carboxylic acids, while reduction may produce phenanthrene alcohols.
Wissenschaftliche Forschungsanwendungen
7-Hexylphenanthren-2-yl nonanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to penetrate cell membranes.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 7-Hexylphenanthren-2-yl nonanoate involves its interaction with molecular targets such as enzymes and receptors. Its ester group can undergo hydrolysis, releasing phenanthrene derivatives that can interact with cellular pathways. These interactions can modulate various biological processes, including signal transduction and membrane fluidity.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A parent compound with similar aromatic properties.
Nonanoic Acid Esters: Compounds with similar ester functional groups but different aromatic moieties.
Hexylphenanthrene Derivatives: Compounds with similar alkyl chains but different ester groups.
Uniqueness: 7-Hexylphenanthren-2-yl nonanoate is unique due to its combination of a long alkyl chain and an aromatic phenanthrene moiety. This structure imparts distinct physical and chemical properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
96235-84-6 |
|---|---|
Molekularformel |
C29H38O2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
(7-hexylphenanthren-2-yl) nonanoate |
InChI |
InChI=1S/C29H38O2/c1-3-5-7-9-10-12-14-29(30)31-26-18-20-28-25(22-26)17-16-24-21-23(15-19-27(24)28)13-11-8-6-4-2/h15-22H,3-14H2,1-2H3 |
InChI-Schlüssel |
ULLGEBBJRPDBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



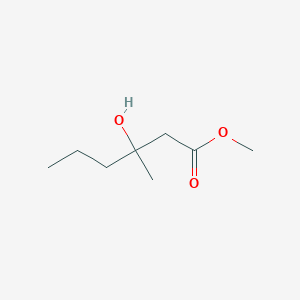
![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
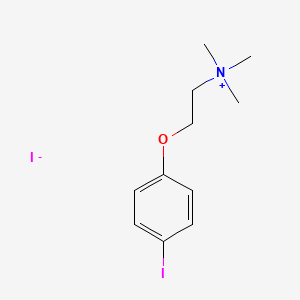
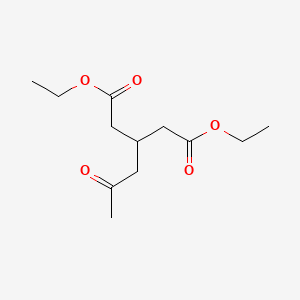
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)

![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
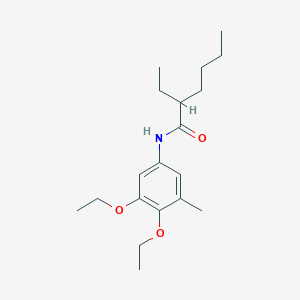
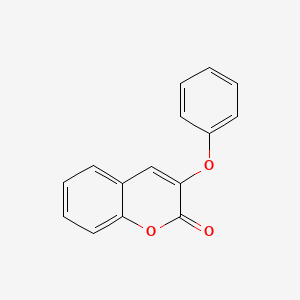
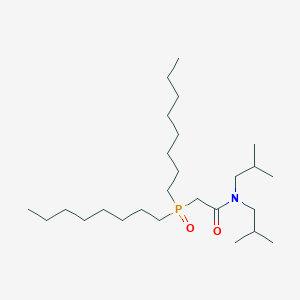
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
